1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI)
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Overview
Description
1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) is an organic compound with the molecular formula C12H13N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) typically involves the reaction of o-phenylenediamine with cyanoacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-(Cyanomethyl)benzimidazole: A closely related compound with similar chemical properties.
1H-Benzimidazole-2-acetonitrile: Another derivative with distinct applications and properties.
The uniqueness of 1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) lies in its specific structural modifications, which confer unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
157763-84-3 |
---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.257 |
IUPAC Name |
2-methyl-2-(1-methylbenzimidazol-2-yl)propanenitrile |
InChI |
InChI=1S/C12H13N3/c1-12(2,8-13)11-14-9-6-4-5-7-10(9)15(11)3/h4-7H,1-3H3 |
InChI Key |
XJEKGJBOGKKUHE-UHFFFAOYSA-N |
SMILES |
CC(C)(C#N)C1=NC2=CC=CC=C2N1C |
Synonyms |
1H-Benzimidazole-2-acetonitrile,alpha,alpha,1-trimethyl-(9CI) |
Origin of Product |
United States |
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